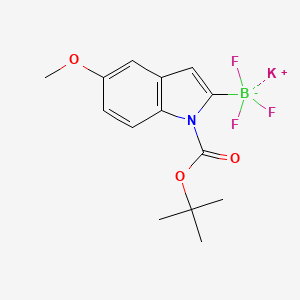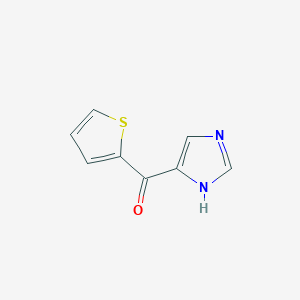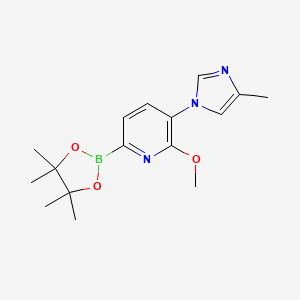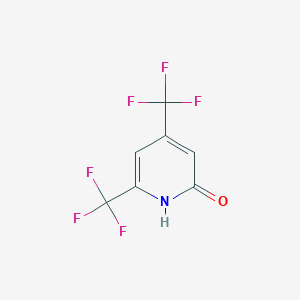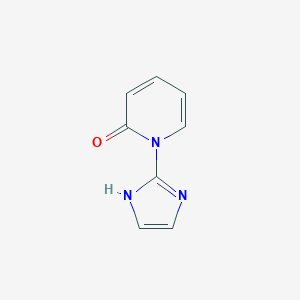
1-(1H-Imidazol-2-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Imidazol-2-yl)pyridin-2(1H)-one is an organic compound characterized by the presence of both imidazole and pyridine ringsIt typically appears as a colorless or light yellow crystalline solid and is slightly soluble in water but more soluble in organic solvents like ethanol and ether .
Méthodes De Préparation
The synthesis of 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one can be achieved through several methods. One common synthetic route involves the condensation reaction between pyridine and 2-cyano-2-propenol or 2-cyano-2-arylacetic acid . The reaction conditions typically require an inert atmosphere and room temperature to ensure the stability of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(1H-Imidazol-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
1-(1H-Imidazol-2-yl)pyridin-2(1H)-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. As a ligand, it can form complexes with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes .
Comparaison Avec Des Composés Similaires
1-(1H-Imidazol-2-yl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
2-(1H-Imidazol-2-yl)pyridine: This compound shares a similar structure but lacks the carbonyl group present in this compound.
2-(2-Pyridyl)imidazole: Another structurally related compound, differing in the position of the imidazole ring attachment.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study in contemporary research.
Propriétés
Formule moléculaire |
C8H7N3O |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
1-(1H-imidazol-2-yl)pyridin-2-one |
InChI |
InChI=1S/C8H7N3O/c12-7-3-1-2-6-11(7)8-9-4-5-10-8/h1-6H,(H,9,10) |
Clé InChI |
NSZCOHVHZCIRGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1)C2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


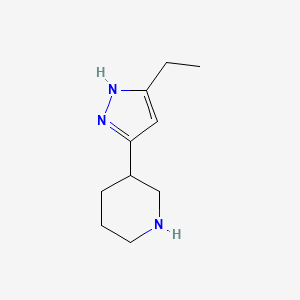
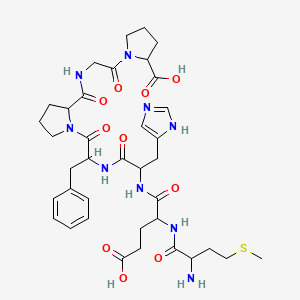
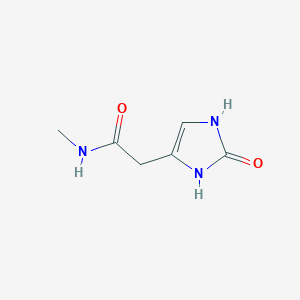
![(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B12818523.png)
![(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12818525.png)

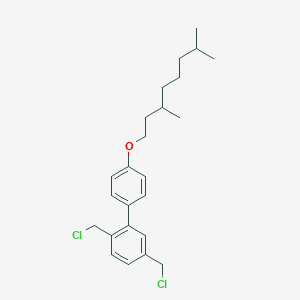
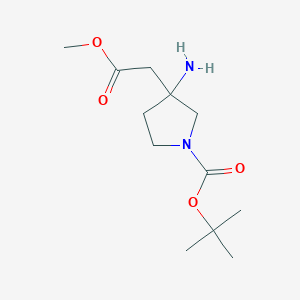
![2-(1H-Benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12818534.png)
![3,3-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azetidine](/img/structure/B12818535.png)
